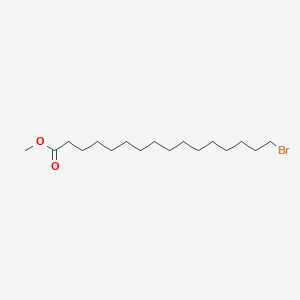

Methyl 16-bromohexadecanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 16-bromohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33BrO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTQDEJMRYPSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371628 | |

| Record name | Methyl 16-bromohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26825-89-8 | |

| Record name | Methyl 16-bromohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 16-bromohexadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of Methyl 16-bromohexadecanoate"

An In-Depth Technical Guide to the Synthesis of Methyl 16-bromohexadecanoate

Abstract

This compound is a vital long-chain functionalized fatty acid ester, serving as a critical building block in various fields of advanced chemical synthesis. Its applications range from the formation of self-assembled monolayers (SAMs) for surface engineering to being a precursor in the synthesis of complex biologically active molecules like ultralong-chain ceramides and carnitine derivatives.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis of this compound, focusing on the scientifically robust and widely adopted method of Fischer esterification. We delve into the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of reaction optimization, purification, and characterization.

Strategic Overview of Synthesis

The primary and most efficient route to this compound is the direct esterification of its corresponding carboxylic acid, 16-bromohexadecanoic acid, with methanol. This approach is favored for its high atom economy, straightforward procedure, and scalability.

The Precursor: 16-Bromohexadecanoic Acid

A thorough understanding of the synthesis begins with its precursor. 16-Bromohexadecanoic acid is typically prepared from 16-hydroxyhexadecanoic acid. This transformation involves the substitution of the terminal hydroxyl group with a bromine atom, often achieved by treatment with a strong brominating agent like a solution of hydrogen bromide in acetic acid, catalyzed by sulfuric acid.[3] The availability and stability of this precursor are key to the successful synthesis of the target methyl ester.

The Chosen Pathway: Fischer-Speier Esterification

The core of this guide focuses on the Fischer-Speier esterification, a classic and reliable method for converting carboxylic acids into esters.[4] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5][6]

Causality Behind the Choice:

-

Equilibrium Control: The Fischer esterification is a reversible reaction.[6][7] By using methanol as both the reactant and the solvent, its large molar excess shifts the reaction equilibrium decisively towards the product side, in accordance with Le Châtelier's Principle.[5] This is a critical strategy for maximizing the yield of long-chain esters.

-

Catalytic Activation: A strong Brønsted acid, such as concentrated sulfuric acid, is employed as the catalyst.[4][8] Its role is to protonate the carbonyl oxygen of the carboxylic acid.[7][9] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol. Without the catalyst, the reaction would proceed at an impractically slow rate.

The overall transformation is depicted below:

Caption: Overall reaction scheme for the synthesis of this compound.

In-Depth Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield. It is based on established literature procedures.[10]

Materials and Reagents

For a successful synthesis, it is imperative to use high-purity reagents and properly dried glassware.

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Quantity | Moles (mmol) | Role |

| 16-Bromohexadecanoic Acid | C₁₆H₃₁BrO₂ | 335.32 | 2536-35-8 | 22.0 g | 65.6 | Reactant |

| Methanol | CH₃OH | 32.04 | 67-56-1 | 200 mL | ~4940 | Reactant/Solvent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | 1.0 mL | ~18.4 | Catalyst |

| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | 127-09-3 | 10.0 g | 121.9 | Neutralizing Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ~300 mL | - | Extraction Solvent |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | ~10 g | - | Drying Agent |

| Petroleum Ether | - | - | 8032-32-4 | As needed | - | Recrystallization Solvent |

Step-by-Step Methodology

The following workflow outlines the complete synthesis from reaction setup to final product isolation.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 16-Bromohexadecanoic acid CAS#: 2536-35-8 [amp.chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. cerritos.edu [cerritos.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. academic.oup.com [academic.oup.com]

- 9. aocs.org [aocs.org]

- 10. prepchem.com [prepchem.com]

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 16-Bromohexadecanoate

This compound (CAS No. 26825-89-8) is an omega-functionalized long-chain fatty acid ester that has emerged as a pivotal building block in diverse fields of chemical science.[1] Its unique bifunctional nature, possessing a reactive terminal bromine atom and a modifiable methyl ester group, makes it a highly valuable intermediate. This guide, intended for researchers and development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on the causal reasoning behind its utility in experimental design.

The molecule's structure, a 16-carbon chain capped by two distinct functional groups, allows for orthogonal chemical strategies. The terminal alkyl bromide serves as a prime electrophilic site for nucleophilic substitution and coupling reactions, while the ester provides a handle for hydrolysis to the corresponding carboxylic acid or other transformations.[2] This duality is particularly exploited in the synthesis of radiolabeled compounds for medical imaging, the construction of self-assembled monolayers (SAMs) for surface science and nanotechnology, and as a versatile intermediate in complex organic synthesis.[2][3]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in research and development.

Core Physicochemical Properties

This compound is typically a white to pale yellow solid at room temperature.[4][5][6] Its long aliphatic chain imparts significant nonpolar character, rendering it soluble in many organic solvents like ethers and petroleum ether, while being insoluble in water.[4][7]

| Property | Value | Source(s) |

| CAS Number | 26825-89-8 | [5][8][9] |

| Molecular Formula | C₁₇H₃₃BrO₂ | [5][9] |

| Molecular Weight | 349.35 g/mol | [5][10] |

| Melting Point | 30-34 °C | [5][6] |

| Boiling Point | 384.8 °C at 760 mmHg (Predicted) | [11] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5][6] |

| Density | 1.072 g/cm³ (Predicted) | [11] |

| Appearance | White to pale yellow solid | [4][5] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are proprietary, the expected features can be reliably predicted based on its structure.

-

¹H NMR Spectroscopy (CDCl₃): The proton NMR spectrum is characterized by several key signals. A sharp singlet corresponding to the methyl ester protons (–OCH₃) would appear around 3.67 ppm. The triplet for the methylene protons adjacent to the bromine atom (–CH₂Br) is expected at approximately 3.41 ppm. Another triplet for the methylene protons alpha to the carbonyl group (–CH₂COOCH₃) would be found near 2.30 ppm. The bulk of the aliphatic chain protons would form a large, complex multiplet in the 1.25-1.65 ppm region.

-

¹³C NMR Spectroscopy (CDCl₃): The carbon spectrum would show a carbonyl carbon (C=O) signal around 174 ppm and the methyl ester carbon (–OCH₃) near 51 ppm. The carbon attached to the bromine (–CH₂Br) would appear downfield around 34 ppm, with the carbon alpha to the carbonyl (–CH₂COOCH₃) also around 34 ppm. The remaining methylene carbons of the long chain would produce a series of signals between 25 and 30 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹. The C–O stretching vibrations of the ester group would appear in the 1250-1100 cm⁻¹ region. Multiple peaks for C–H stretching vibrations from the aliphatic chain would be prominent between 2850 and 3000 cm⁻¹.[12][13] The C–Br stretching vibration typically appears in the fingerprint region, around 650-550 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 348 and 350 with roughly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. Common fragmentation patterns for methyl esters include a prominent peak from McLafferty rearrangement and loss of the methoxy group (–OCH₃) to give an [M-31]⁺ ion.[14][15] Cleavage of the C-Br bond would result in an [M-79/81]⁺ fragment.

Synthesis and Purification

The most common and straightforward synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid. This method is reliable and scalable, making it suitable for laboratory and potential industrial production.

Protocol: Fischer Esterification of 16-Bromohexadecanoic Acid

This protocol is based on established laboratory procedures and is designed to yield high-purity this compound.[4]

Objective: To convert 16-bromohexadecanoic acid to its methyl ester using an acid catalyst.

Materials:

-

16-bromohexadecanoic acid (1.0 eq)

-

Methanol (reagent grade, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

-

Sodium Acetate (anhydrous)

-

Diethyl ether or Petroleum ether

-

Magnesium Sulfate (MgSO₄, anhydrous)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 16-bromohexadecanoic acid (e.g., 22 g) and an excess of methanol (e.g., 200 mL).[4] The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1.0 mL) to the mixture.[4] The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol.

-

Reflux: Heat the mixture to reflux and maintain it for 24 hours.[4] The prolonged heating at reflux ensures the reaction proceeds to completion. Monitoring by thin-layer chromatography (TLC) can be performed to track the disappearance of the starting material.

-

Neutralization and Workup: After cooling to room temperature, neutralize the excess sulfuric acid by adding sodium acetate (e.g., 10 g).[4] This step is crucial to prevent acid-catalyzed hydrolysis of the ester product during solvent evaporation.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add diethyl ether (e.g., 300 mL).[4] The desired ester product is soluble in ether, while salts and unreacted starting material may be less soluble. Filter the mixture to remove any insoluble solids.

-

Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.

-

Purification: Recrystallize the crude residue from petroleum ether to obtain the final product as a pure white solid.[4] This step removes any remaining impurities, yielding a product with a sharp melting point.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups. This allows for selective transformations, making it a valuable tool in multistep synthesis.[2]

Sources

- 1. This compound | 26825-89-8 [m.chemicalbook.com]

- 2. This compound (26825-89-8) for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. prepchem.com [prepchem.com]

- 5. 16-ブロモヘキサデカン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 26825-89-8 [chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aablocks.com [aablocks.com]

- 10. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to CAS 26825-89-8: Methyl 16-bromohexadecanoate

This document provides a comprehensive technical overview of Methyl 16-bromohexadecanoate (CAS No. 26825-89-8), a versatile long-chain functionalized fatty acid ester. It serves as a critical synthesis intermediate in diverse fields, including radiopharmaceuticals, surface science, and the development of advanced biochemical probes. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of its properties, reactivity, and applications.

Core Chemical Identity and Physicochemical Properties

This compound is an ω-brominated long-chain fatty acid methyl ester, also known as methyl 16-bromopalmitate. Its bifunctional nature, possessing a reactive terminal bromide and a methyl ester headgroup, makes it a highly valuable molecular building block.[1][2]

Structural and Molecular Data

The fundamental structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| CAS Number | 26825-89-8 | [3][4] |

| Molecular Formula | C₁₇H₃₃BrO₂ | [3][4][5][6] |

| Molecular Weight | 349.35 g/mol | [3][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 16-bromohexadecanoic acid methyl ester, Methyl 16-bromopalmitate | [3][4] |

| SMILES | COC(=O)CCCCCCCCCCCCCCCBr | [5][7] |

| InChI Key | ZYTQDEJMRYPSHE-UHFFFAOYSA-N | [5][7] |

Physicochemical Properties

The physical and thermodynamic properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Units | Source |

| Appearance | Solid, white to pale yellow | [1][5] | |

| Melting Point | 30 - 34 | °C | [1][5] |

| Boiling Point | 384.8 (at 760 mmHg) | °C | [5] |

| Density | 1.072 | g/cm³ | [5] |

| Flash Point | >110 / 204.5 | °C | [1][5] |

| Vapor Pressure | 3.99×10⁻⁶ | mmHg at 25°C | [5] |

| LogP | 6.0157 | [5] | |

| Refractive Index | 1.466 | [5] |

Structural Analysis, Reactivity, and Synthesis

The utility of this compound stems directly from its molecular structure, which features two distinct reactive sites.

Caption: Structure of this compound highlighting reactive sites.

-

Terminal Bromide : The bromine atom at the terminus of the 16-carbon chain is an excellent leaving group. This makes the terminal carbon highly susceptible to nucleophilic substitution reactions, which is the cornerstone of its use in radiolabeling and derivatization.[5]

-

Methyl Ester : The ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 16-bromohexadecanoic acid. This allows for further functionalization, such as amide bond formation or surface attachment.[5]

Synthesis Protocol: Fischer Esterification

This compound is typically synthesized via a straightforward acid-catalyzed esterification of its corresponding carboxylic acid.

Objective: To synthesize this compound from 16-bromohexadecanoic acid.

Methodology:

-

Combine 16-bromohexadecanoic acid (e.g., 22 g) with a large excess of methanol (e.g., 200 mL) in a round-bottom flask equipped with a reflux condenser.[5]

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1.0 mL) to the mixture.[5]

-

Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Stir the mixture and heat to reflux for 24 hours to drive the equilibrium towards the ester product.[5]

-

After cooling, quench the remaining acid catalyst by adding sodium acetate (10 g).[5]

-

Remove the methanol solvent using a rotary evaporator.[5]

-

The resulting residue is triturated with diethyl ether (300 mL) and filtered to remove insoluble salts.[5]

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and evaporate the solvent.[5]

-

Purify the final product by recrystallization from petroleum ether to yield a white solid.[5]

Key Applications in Scientific Research

The unique bifunctional structure of this compound has been exploited in several high-impact research areas.

Radiopharmaceutical Development: A Precursor for PET Imaging

A primary application of this compound is in the synthesis of radiolabeled fatty acids for Positron Emission Tomography (PET). Specifically, it is a key precursor for 16-[¹⁸F]fluoro-palmitic acid ([¹⁸F]FPA), a tracer used to study fatty acid metabolism in tissues like the heart and in tumors.[5]

-

Scientific Rationale : The long alkyl chain mimics natural palmitic acid, allowing it to be taken up by cells and enter metabolic pathways. The terminal bromine provides a perfect site for nucleophilic substitution with the positron-emitting isotope Fluorine-18 ([¹⁸F]F⁻).[5] This enables non-invasive imaging of metabolic activity, which is crucial for diagnosing cardiac diseases and characterizing tumors.[5]

Experimental Workflow: Synthesis of 16-[¹⁸F]Fluoro-Palmitic Acid

Caption: Workflow for the radiosynthesis of 16-[¹⁸F]FPA.

Detailed Protocol:

-

[¹⁸F]Fluoride Activation : Anhydrous [¹⁸F]fluoride is activated using a phase-transfer catalyst system, typically Kryptofix 2.2.2 (e.g., 8.1 mg) and potassium carbonate (e.g., 4 mg) in acetonitrile.[5]

-

Nucleophilic Fluorination : The precursor, this compound, is added to the activated [¹⁸F]fluoride solution. The reaction is heated to 80°C. The bromide is displaced by the [¹⁸F]fluoride ion.[5]

-

Hydrolysis : After the fluorination step, the methyl ester is hydrolyzed to the free carboxylic acid using aqueous potassium hydroxide (e.g., 0.4 M) at 80°C.[5]

-

Purification : The final radiotracer, 16-[¹⁸F]fluoro-palmitic acid, is purified from the reaction mixture using reverse-phase semi-preparative High-Performance Liquid Chromatography (HPLC).[5]

Surface Science: Building Blocks for Self-Assembled Monolayers (SAMs)

This compound is used as a foundational component for constructing highly ordered Self-Assembled Monolayers (SAMs).[2][3] These monolayers are used to precisely modify the properties of surfaces for applications in electronics, biosensors, and creating biocompatible coatings on medical implants.

-

Mechanism of Action : The long C16 alkyl chain promotes strong van der Waals interactions between adjacent molecules, driving the formation of a densely packed, ordered monolayer on a suitable substrate. The ester or the terminal bromide can be used as an attachment point or modified for further functionalization of the surface. Its use in studies of hydrogen-bonding interactions within SAMs has been reported.

Other Advanced Applications

-

PROTAC Development : The compound has been identified as a potential linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to induce the degradation of specific target proteins.[8]

-

Lipid Research : It serves as a starting material for the synthesis of specialized or modified lipids used to study the structure and function of cell membranes.[5]

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Chromatographic Analysis

HPLC is a primary technique for purity assessment. A validated method used in radiochemistry applications provides a reliable standard.[5]

| Parameter | Condition |

| Mobile Phase | MeOH/H₂O/Acetic Acid (88:12:0.4 v/v) |

| Column | Phenomenex Luna 5μ, C18(2), 100Å, 250 x 10mm |

| Flow Rate | 5 mL/min |

| Expected Retention Time | ~16.2 minutes |

Spectroscopic Profile (Theoretical)

While specific, verified spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR :

-

~3.67 ppm (singlet, 3H) : Protons of the methyl ester (-OCH₃).

-

~3.40 ppm (triplet, 2H) : Methylene protons adjacent to the bromine (-CH₂Br). The triplet arises from coupling to the adjacent CH₂ group.

-

~2.30 ppm (triplet, 2H) : Methylene protons adjacent to the carbonyl group of the ester (-CH₂COO-).

-

~1.85 ppm (multiplet, 2H) : Methylene protons beta to the bromine.

-

~1.62 ppm (multiplet, 2H) : Methylene protons beta to the carbonyl.

-

~1.25 ppm (broad singlet/multiplet, ~22H) : The large signal from the overlapping methylene protons of the long alkyl chain.

-

-

¹³C NMR :

-

~174 ppm : Carbonyl carbon of the ester (C=O).

-

~51 ppm : Methyl carbon of the ester (-OCH₃).

-

~34 ppm : Methylene carbon adjacent to the bromine (-CH₂Br).

-

~33 ppm : Methylene carbon adjacent to the ester carbonyl (-CH₂COO-).

-

~22-32 ppm : A series of peaks corresponding to the carbons in the long alkyl chain.

-

-

Infrared (IR) Spectroscopy :

-

~2920 & 2850 cm⁻¹ (strong) : C-H stretching vibrations of the alkyl chain.

-

~1740 cm⁻¹ (strong) : C=O stretching vibration of the saturated ester.

-

~1465 cm⁻¹ : C-H bending (scissoring) of methylene groups.

-

~1170 cm⁻¹ : C-O stretching of the ester.

-

~640 cm⁻¹ (medium/weak) : C-Br stretching vibration.

-

-

Mass Spectrometry (Electron Ionization) :

-

The molecular ion peak (M⁺) would be expected at m/z 348 and 350 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Common fragmentation patterns would include McLafferty rearrangement and loss of fragments like ˙OCH₃ (m/z 31) and Br˙ (m/z 79/81).

-

Safety, Handling, and Storage

Proper handling is critical due to the hazardous nature of this compound.

-

Hazard Classification : Classified under GHS as GHS05 (Corrosive). The primary hazard statement is H318: "Causes serious eye damage."[1][5]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection : Chemical safety goggles or a full-face shield.[5]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile).[5]

-

Respiratory Protection : A dust mask (type N95 or equivalent) should be used, especially when handling the solid form.[5]

-

Body Protection : A standard laboratory coat and closed-toe shoes.[5]

Handling and Storage

-

Handling : Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid all personal contact. Do not eat, drink, or smoke in the work area.

-

Storage : Store at room temperature in a dry, well-ventilated place.[1] Keep containers securely sealed. It is classified as a Combustible Solid (Storage Class 11).

Conclusion

This compound (CAS 26825-89-8) is a deceptively simple molecule whose value lies in its bifunctionality and its long alkyl backbone. It is an indispensable tool for chemists and researchers, providing a reliable and versatile platform for applications ranging from the synthesis of life-saving medical imaging agents to the construction of advanced nanomaterials. A thorough understanding of its reactivity, handling requirements, and analytical profile is paramount to leveraging its full potential in the laboratory and beyond.

References

-

This compound, 1 X 1 g (684511-1G). MilliporeSigma® (Sigma-Aldrich). [Link]

-

This compound (97%). Amerigo Scientific. [Link]

-

26825-89-8 | MFCD00040769 | Hexadecanoic acid, 16-bromo-, methyl ester. AA Blocks. [Link]

-

Cas 26825-89-8, this compound. LookChem. [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

Sources

- 1. This compound | 26825-89-8 [m.chemicalbook.com]

- 2. alkalisci.com [alkalisci.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. aablocks.com [aablocks.com]

- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 16-Bromohexadecanoic Acid Methyl Ester

Introduction: Unveiling a Versatile Bifunctional Reagent

In the landscape of chemical synthesis and materials science, molecules that possess multiple, distinct reactive sites are of paramount importance. 16-Bromohexadecanoic acid methyl ester, also known as Methyl 16-bromopalmitate, stands out as a quintessential example of such a versatile building block.[1][2] This compound is an omega-functionalized long-chain fatty acid derivative, featuring a 16-carbon aliphatic backbone.[3][4] Its structure is uniquely defined by a methyl ester at one terminus and a bromine atom at the other. This bifunctional nature grants it distinct polar and lipophilic regions and provides two key reactive handles: the methyl ester, susceptible to hydrolysis or transesterification, and the terminal bromine, an excellent leaving group for nucleophilic substitution and a precursor for organometallic reactions.[3]

This guide provides an in-depth exploration of the structure, properties, synthesis, and critical applications of 16-bromohexadecanoic acid methyl ester, designed for researchers and development professionals who leverage specialized chemical tools to advance their work. Its utility spans from the synthesis of complex lipids and radiolabeled imaging agents to the construction of highly ordered self-assembled monolayers (SAMs) for advanced materials applications.[3][4]

Molecular Structure and Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design.

Key Identifiers:

-

IUPAC Name: Methyl 16-bromohexadecanoate[5]

-

Synonyms: 16-Bromohexadecanoic acid methyl ester, Methyl 16-bromopalmitate[1][6]

The compound is a solid at room temperature with a low melting point, transitioning to a liquid with gentle heating.[3] Its high boiling point indicates significant thermal stability, making it suitable for reactions requiring elevated temperatures.[3][5]

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to pale yellow solid | [8] |

| Melting Point | 30-34 °C | [6][8] |

| Boiling Point | 384.8 °C at 760 mmHg | [3][5] |

| 210 °C at 4 Torr | [8] | |

| Density | 1.072 g/cm³ | [3][5] |

| Flash Point | >110 °C | [3] |

| Refractive Index | 1.466 | [3][4] |

| Purity | Typically ≥97% | [7] |

Synthesis Protocol: Fischer Esterification of 16-Bromohexadecanoic Acid

The most direct and common synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 16-bromohexadecanoic acid. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its reliability and use of readily available reagents.

Expertise & Experience: The Rationale Behind the Method The choice of Fischer esterification is deliberate. It is a thermodynamically controlled process that, while reversible, can be driven to completion by using one of the reactants in excess—in this case, methanol, which serves as both a reagent and the solvent. The sulfuric acid catalyst is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol. Heating under reflux ensures the reaction proceeds at a reasonable rate without loss of the volatile solvent. The subsequent workup is designed to efficiently neutralize the catalyst and purify the product.

Experimental Protocols: Step-by-Step Methodology This protocol is adapted from established chemical synthesis procedures.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 16-bromohexadecanoic acid (e.g., 22 g) with an excess of methanol (e.g., 200 mL).[9]

-

Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1.0 mL) to the mixture.[9]

-

Reaction: Heat the mixture to reflux and maintain for 24 hours to ensure the reaction proceeds to completion.[9]

-

Neutralization (Workup): Cool the reaction mixture to room temperature. Add sodium acetate (e.g., 10 g) to neutralize the sulfuric acid catalyst.[9] The acetate anion is a weak base, sufficient to quench the strong acid without causing unwanted side reactions like ester hydrolysis.

-

Isolation: Remove the methanol solvent using a rotary evaporator. The resulting residue will contain the desired product and inorganic salts.[9]

-

Extraction: Add diethyl ether (e.g., 300 mL) to the residue. The organic product will dissolve, while the inorganic salts will remain largely insoluble. Filter the mixture to remove the solids.[9]

-

Drying: Dry the ethereal solution over an anhydrous drying agent, such as magnesium sulfate, to remove any residual water.[9] Filter off the drying agent.

-

Purification: Evaporate the ether to yield the crude product. For final purification, recrystallize the solid residue from petroleum ether to obtain this compound as a white solid.[9]

Mandatory Visualization: Synthesis Workflow

Caption: Fischer esterification workflow for synthesizing this compound.

Trustworthiness: A Self-Validating System of Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step that underpins the reliability of all subsequent research. A combination of spectroscopic techniques provides a robust, self-validating confirmation of the molecular structure.

1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum is expected to show:

-

~1740 cm⁻¹ (Strong, Sharp): A prominent C=O stretching vibration, characteristic of the saturated ester functional group.

-

2950-2850 cm⁻¹ (Strong): C-H stretching vibrations from the long aliphatic chain.[10]

-

~1200-1150 cm⁻¹ (Strong): C-O stretching vibrations associated with the ester linkage.[10]

-

~650 cm⁻¹ (Variable): C-Br stretching vibration. This peak can be weak and may fall in the fingerprint region.

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR provides detailed information about the electronic environment of hydrogen atoms, confirming the connectivity of the molecule.

-

~3.67 ppm (Singlet, 3H): Protons of the methyl ester group (-O-CH₃). Its singlet nature confirms no adjacent protons.

-

~3.40 ppm (Triplet, 2H): Methylene protons adjacent to the electronegative bromine atom (-CH₂-Br). The signal is a triplet due to coupling with the neighboring CH₂ group.

-

~2.30 ppm (Triplet, 2H): Methylene protons alpha to the ester carbonyl group (-CH₂-C=O). This signal is also a triplet.

-

~1.85 ppm (Multiplet, 2H): Methylene protons beta to the bromine atom (-CH₂-CH₂Br).

-

~1.62 ppm (Multiplet, 2H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-C=O).

-

~1.25 ppm (Broad Multiplet, ~20H): A large, overlapping signal corresponding to the remaining methylene protons in the center of the long alkyl chain.

3. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

-

Molecular Ion (M⁺): A characteristic doublet of peaks of nearly equal intensity will be observed at m/z 348 and m/z 350 . This pattern is the definitive signature of a molecule containing a single bromine atom, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.

-

Key Fragments: Common fragmentation in fatty acid methyl esters includes the cleavage of the C-C bonds along the chain. The McLafferty rearrangement ion at m/z 74 is a characteristic fragment for many methyl esters.[11] Other expected fragments would correspond to the loss of the methoxy group ([M-31]⁺) or the bromine atom ([M-79/81]⁺).

Core Applications in Scientific Research and Drug Development

The unique bifunctional structure of this compound makes it a valuable tool in diverse scientific fields.

1. Precursor in Radiochemistry for PET Imaging One of its most significant applications is in the synthesis of radiolabeled fatty acids for Positron Emission Tomography (PET), a powerful medical imaging technique. It serves as a key precursor for the production of 16-[¹⁸F]fluoro-palmitic acid ([¹⁸F]FP).[3]

Expertise & Experience: Mechanistic Insight In this application, the terminal bromide is an ideal leaving group for a nucleophilic substitution reaction with the radioactive [¹⁸F]fluoride ion.[3] The reaction is typically facilitated by a phase-transfer catalyst like Kryptofix 2.2.2 in an anhydrous solvent. Following the successful incorporation of the ¹⁸F isotope, the methyl ester is hydrolyzed under basic conditions to yield the free carboxylic acid, [¹⁸F]FP, which is then purified for clinical use. This radiotracer mimics natural fatty acids and is used to study myocardial metabolism.

Mandatory Visualization: Synthesis of [¹⁸F]FP Radiotracer

Caption: Radiochemical synthesis pathway from precursor to the [¹⁸F]FP PET tracer.

2. Building Block for Self-Assembled Monolayers (SAMs) this compound is an omega-functionalized molecule ideally suited for creating SAMs on various substrates.[4] After hydrolysis of the ester to a carboxylic acid, the carboxylate headgroup can anchor to metal oxide surfaces. This leaves the terminal bromine atom exposed at the monolayer-air interface, creating a reactive surface that can be further modified through subsequent chemical reactions. This "surface-bound synthesis" is critical in:

-

Nanotechnology: Creating tailored surfaces with specific chemical, physical, or biological properties.[4]

-

Biomedical Applications: Developing biocompatible coatings for medical implants that can reduce immune response or resist bacterial adhesion.[4]

-

Electronics: Improving the stability and performance of electronic components by creating ordered, functional interfaces.[4]

3. Versatile Intermediate in Organic Synthesis Beyond specialized applications, the compound is a general-purpose building block. The terminal bromine can be transformed into a wide array of other functional groups, making it a valuable starting material for the synthesis of complex lipids, modified fatty acids, and other specialized molecules for research.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety.

-

Hazards: Classified as an irritant (Hazard Code: Xi).[4][6] It can cause serious eye damage (GHS05).[6]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store at room temperature in a dry, well-ventilated place.[6] Keep the container tightly closed.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] For skin contact, wash with soap and water. If inhaled or ingested, seek immediate medical attention.

References

- Vulcanchem. (n.d.). This compound.

- Amerigo Scientific. (n.d.). This compound (97%).

- P&S Chemicals. (n.d.). Product information, 16-Brom-hexadecannoic acid methyl ester.

- Alfa Chemistry. (n.d.). CAS 26825-89-8 Hexadecanoic acid,16-bromo-,methyl ester.

- LookChem. (n.d.). Cas 26825-89-8, this compound.

- PrepChem.com. (n.d.). Synthesis of this compound.

- ChemicalBook. (n.d.). 16-Bromohexadecanoic acid CAS#: 2536-35-8.

- P&S Chemicals. (n.d.). Product information, 16-Bromo-hexadecanecarboxylic acid methyl ester.

- ChemicalBook. (n.d.). This compound | 26825-89-8.

- Sigma-Aldrich. (n.d.). This compound 97%.

- ChemicalBook. (n.d.). This compound | 26825-89-8.

- Zirroli, J. A., & Murphy, R. C. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC - NIH.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound (26825-89-8) for sale [vulcanchem.com]

- 4. Cas 26825-89-8,this compound | lookchem [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 26825-89-8 [chemicalbook.com]

- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. This compound | 26825-89-8 [amp.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Molecular Profile of Long-Chain Bromoalkanoates

An In-Depth Technical Guide to the Physical Properties of Long-Chain Bromoalkanoates

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical properties of long-chain bromoalkanoates. Moving beyond a simple data repository, this document elucidates the structure-property relationships that govern the behavior of these molecules and presents detailed protocols for their empirical characterization.

Long-chain bromoalkanoates are bifunctional organic molecules characterized by a long aliphatic carbon chain, an ester functional group, and a bromine atom. These compounds serve as valuable intermediates in organic synthesis, enabling the construction of complex molecules through nucleophilic substitution or organometallic coupling reactions.[1][2] Their applications are found in the development of pharmaceuticals, agrochemicals, and advanced materials.[3] An accurate understanding of their physical properties is paramount for their purification, handling, and application in reaction design.

The structure can be generalized as Br-(CH₂)ₙ-COO-(CH₂)ₘ-CH₃, where 'n' and 'm' can vary. The physical nature of these molecules is dictated by the interplay of three distinct structural features:

-

The Long Alkyl Chain: This nonpolar tail dominates the molecule's bulk, imparting significant van der Waals forces.

-

The Ester Group: This feature introduces polarity and dipole-dipole interactions.

-

The Carbon-Bromine Bond: This bond is polarized, with the bromine atom being highly electronegative and polarizable, contributing to the molecule's overall dipole moment.[4]

Chapter 1: Core Physical Properties and Molecular Trends

The macroscopic properties of long-chain bromoalkanoates are a direct consequence of the intermolecular forces established by their molecular structure. General trends can be predicted based on established principles of physical organic chemistry.

Melting and Boiling Points

The melting and boiling points of a homologous series of long-chain bromoalkanoates are primarily influenced by the length of the alkyl chain.

-

Causality: As the carbon chain length increases, the molecule's surface area expands, leading to stronger intermolecular van der Waals forces. More thermal energy is required to overcome these forces to transition from a solid to a liquid (melting) or from a liquid to a gas (boiling). Therefore, melting and boiling points increase with molecular weight.

-

Influence of Functional Groups: The polar ester group and the C-Br bond give these compounds higher boiling points than their corresponding nonpolar alkanes of similar molecular weight due to the addition of dipole-dipole interactions. However, the long nonpolar chain remains the dominant factor. For instance, while ethyl bromoacetate (a short-chain example) has a boiling point of 159 °C[5][6], the long-chain, non-brominated methyl stearate melts at 37-41 °C and boils at a much higher 215 °C (at reduced pressure).[7][8][9] Long-chain bromoalkanoates will exhibit properties reflecting their high molecular weight, meaning they are typically waxy solids or high-boiling liquids at standard conditions.

Table 1: Estimated and Known Physical Properties of Alkanoates and Bromoalkanoates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | -38[6][10] | 159[5][11] |

| Methyl Stearate | C₁₉H₃₈O₂ | 298.50 | 37-41[7][8] | 215 (15 mmHg)[7] |

| Pentadecyl Bromoacetate | C₁₇H₃₃BrO₂ | 349.30 | Est. 25-35 | Est. >220 (reduced pressure) |

| Methyl 9-Bromostearate | C₁₉H₃₇BrO₂ | 377.39 | Est. 30-40 | Est. >230 (reduced pressure) |

Note: Estimated values are based on structural analogy and established chemical principles.

Solubility Profile

The solubility of these compounds is governed by the principle of "like dissolves like."[12]

-

Dominance of the Hydrophobic Chain: The extensive, nonpolar alkyl chain is the most significant structural feature. Consequently, long-chain bromoalkanoates are hydrophobic. They are effectively insoluble in polar solvents like water.[3][5][13]

-

Affinity for Organic Solvents: They exhibit good solubility in nonpolar or weakly polar organic solvents such as hexanes, diethyl ether, chloroform, and toluene.[3][12] The nonpolar solvent molecules can effectively solvate the long alkyl chain through van der Waals interactions.

Density

The density of long-chain bromoalkanoates is influenced by both the alkyl chain and the heavy bromine atom.

-

General Trends: For a homologous series of fatty acid esters, density tends to decrease slightly as the chain length increases.[14]

-

Effect of Bromination: The presence of a bromine atom (atomic weight ~79.9 amu) significantly increases the molecular weight without a proportional increase in volume. Therefore, a bromoalkanoate will be denser than its non-brominated counterpart. For example, the density of ethyl bromoacetate is approximately 1.506 g/mL, significantly higher than water.[5][11] Long-chain bromoalkanoates in their liquid state are expected to have densities slightly greater than their corresponding esters, likely close to or slightly above the density of water.

Chapter 2: Experimental Workflow and Protocols

The theoretical estimation of physical properties provides a baseline, but empirical determination is essential for characterizing a specific compound. The following protocols outline standard, reliable methods for laboratory analysis.

Overall Characterization Workflow

A systematic approach is crucial when characterizing a newly synthesized or purified long-chain bromoalkanoate. The workflow ensures that structural identity is confirmed before physical properties are measured, as impurities can significantly alter results.

Caption: Workflow for the Characterization of a Long-Chain Bromoalkanoate.

Protocol: Melting Point Determination

This protocol describes the use of a capillary-based melting point apparatus, a standard and reliable method for organic solids.[15][16]

Rationale: A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0 °C). Impurities disrupt the crystal lattice, causing melting to occur at a lower temperature and over a broader range. Thus, this method serves as a crucial indicator of purity.

Methodology:

-

Sample Preparation:

-

Place a small amount of the dry, crystalline long-chain bromoalkanoate onto a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula.

-

Take a capillary tube (sealed at one end) and gently tap the open end into the powder.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 1-2 mm.[15][17]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.

-

-

Measurement:

-

Rapid Determination (Optional): Heat the sample rapidly (e.g., 10-15 °C/min) to find an approximate melting point. Allow the apparatus to cool.[16]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute.[16] A slow heating rate is critical for accuracy.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination with a fresh sample to ensure reproducibility. Consistent results validate the measurement.

-

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic way to determine the solubility profile of a long-chain bromoalkanoate in a range of common laboratory solvents.[18][19]

Rationale: Assessing solubility in solvents of varying polarity provides practical information for choosing appropriate solvents for reactions, purification (e.g., recrystallization), and formulation.

Methodology:

-

Sample Preparation:

-

Prepare a series of small, clean, and dry test tubes.

-

Into each test tube, place a small, consistent amount of the bromoalkanoate (e.g., ~20-30 mg).

-

-

Solvent Addition and Observation:

-

Select a panel of solvents, including:

-

Polar Protic: Water, Ethanol

-

Polar Aprotic: Acetone, Acetonitrile

-

Nonpolar: Hexane, Toluene, Dichloromethane

-

-

To the first test tube, add the first solvent (e.g., water) dropwise, up to a total volume of ~1 mL.[19]

-

After each addition, gently agitate or vortex the tube for 10-20 seconds.

-

Observe the sample. Classify the solubility as:

-

Soluble: The compound completely dissolves, leaving a clear, homogeneous solution.

-

Partially Soluble: Some, but not all, of the compound dissolves.

-

Insoluble: The compound does not appear to dissolve at all.

-

-

-

Systematic Testing:

-

Repeat step 2 for each solvent in the panel, using a fresh test tube for each.

-

Record all observations in a structured table.

-

Chapter 3: Spectroscopic Characterization for Purity and Identity

Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of the bromoalkanoate prior to measuring its physical properties.[20][21]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ .

-

C-O Stretch (Ester): A strong band will appear in the fingerprint region, typically between 1150-1250 cm⁻¹ .

-

C-H Stretch (Alkyl Chain): Strong, sharp bands will be present just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹ .

-

C-Br Stretch: A moderate to strong absorption is expected in the low-frequency region of 500-600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon and hydrogen framework.[22]

-

¹H NMR:

-

-CH₂-Br: Protons on the carbon attached to the bromine will be deshielded, appearing around 3.4-3.6 ppm .

-

-COO-CH₂-: Protons on the carbon adjacent to the ester oxygen will appear around 4.1-4.3 ppm .

-

-CH₂-COO-: Protons alpha to the carbonyl group will appear around 2.2-2.5 ppm .

-

Alkyl Chain (-(CH₂)ₙ-): A large, complex signal representing the bulk of the methylene groups will be present in the 1.2-1.6 ppm region.

-

Terminal -CH₃: A triplet will be observed around 0.8-0.9 ppm .

-

-

¹³C NMR:

-

C=O (Ester Carbonyl): A signal will appear far downfield, around 170-175 ppm .

-

-COO-CH₂-: The carbon attached to the ester oxygen will be found around 60-65 ppm .

-

-CH₂-Br: The carbon bonded to bromine will appear around 30-35 ppm .

-

Alkyl Chain Carbons: A series of signals will be present between 20-35 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal key structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): A key feature is the presence of two peaks for the molecular ion due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br . These peaks will be two mass units apart (M⁺ and M+2) and have an intensity ratio of approximately 1:1. This isotopic signature is a definitive indicator of a monobrominated compound.

-

Fragmentation: Common fragmentation patterns include the loss of the alkoxy group (-OR) from the ester and cleavage at the C-Br bond.

References

- Time in Pasuruan, ID. Google.

-

Melting point determination . Department of Chemistry, University of Calgary. Retrieved December 30, 2025, from [Link]

-

Experiment (1) Determination of Melting Points . (2021, September 19). University of Technology, Iraq. Retrieved December 30, 2025, from [Link]

-

Determination Of Melting Point Of An Organic Compound . BYJU'S. Retrieved December 30, 2025, from [Link]

-

Determination of Melting Point . Science in Motion, Clarion University. Retrieved December 30, 2025, from [Link]

-

Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds . Journal of Visualized Experiments. Retrieved December 30, 2025, from [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024, May 28). Retrieved December 30, 2025, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Department of Chemistry, University of Texas at El Paso. Retrieved December 30, 2025, from [Link]

-

Ethyl bromoacetate CAS#: 105-36-2 . ChemWhat. Retrieved December 30, 2025, from [Link]

-

Alkyl Chain Length Impact on Chemical Properties . Patsnap Eureka. (2025, July 15). Retrieved December 30, 2025, from [Link]

-

Falsini, N., et al. (2023). Role of chain length in the physical properties and hydrophobicity of (CnH2n+1NH3)2PbX4 . CNR-IRIS. Retrieved December 30, 2025, from [Link]

-

Ester Solubility and Preparation Lab Report . Scribd. Retrieved December 30, 2025, from [Link]

-

Morris, L. J. (1975). Preparation and thin-layer chromatography of bromo-derivatives of unsaturated fatty acid esters. A simple and rapid procedure for fatty acid analysis . Journal of Chromatography A, 110(1), 117-124. Retrieved December 30, 2025, from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube. Retrieved December 30, 2025, from [Link]

-

Knothe, G., & Steidley, K. R. (2005). A Comprehensive Evaluation of the Density of Neat Fatty Acids and Esters . ResearchGate. Retrieved December 30, 2025, from [Link]

-

ETHYL BROMOACETATE Technical Data Sheet . Palchem. Retrieved December 30, 2025, from [Link]

-

ETHYL BROMOACETATE CAS 105-36-2 . Loba Chemie. Retrieved December 30, 2025, from [Link]

-

Solubility of Organic Compounds . (2023, August 31). University of Calgary. Retrieved December 30, 2025, from [Link]

-

Ethyl bromoacetate . Wikipedia. Retrieved December 30, 2025, from [Link]

-

Roehm, J. N., & Privett, O. S. (1966). Synthesis of long-chain alkyl and alkenyl bromides . Journal of Lipid Research, 7(4), 568-569. Retrieved December 30, 2025, from [Link]

-

Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function . PMC - NIH. Retrieved December 30, 2025, from [Link]

-

Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis . ResearchGate. Retrieved December 30, 2025, from [Link]

-

Propanedioic acid, bromo-, diethyl ester (CAS 685-87-0) Chemical Properties . Cheméo. Retrieved December 30, 2025, from [Link]

-

Al-Murshedi, K. M., et al. (2017). Effect of cation alkyl chain length on surface forces and physical properties in deep eutectic solvents . The UWA Profiles and Research Repository. Retrieved December 30, 2025, from [Link]

-

Spectroscopy . Organic Chemistry at CU Boulder. Retrieved December 30, 2025, from [Link]

-

Physical Properties of Haloalkanes . (2019, December 30). Chemistry LibreTexts. Retrieved December 30, 2025, from [Link]

-

G. B. S. et al. (2024). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data . OpenReview. Retrieved December 30, 2025, from [Link]

-

METHYL STEARATE . Jinan Future chemical Co.,Ltd. Retrieved December 30, 2025, from [Link]

-

Kour, G., et al. (2021). The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles . PMC - PubMed Central. Retrieved December 30, 2025, from [Link]

- Preparation of bromo acids and esters. (US2876255A). Google Patents.

-

Methyl stearate | CAS#:112-61-8 . Chemsrc. Retrieved December 30, 2025, from [Link]

-

Bromoacetic acid, 4-pentadecyl ester . PubChem. Retrieved December 30, 2025, from [Link]

-

Methyl stearate . NIST WebBook. Retrieved December 30, 2025, from [Link]

Sources

- 1. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemwhat.com [chemwhat.com]

- 6. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 7. METHYL STEARATE | 112-61-8 [chemicalbook.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. Methyl stearate | CAS#:112-61-8 | Chemsrc [chemsrc.com]

- 10. modychem.co [modychem.co]

- 11. 105-36-2 CAS | ETHYL BROMOACETATE | Esters | Article No. 3719B [lobachemie.com]

- 12. benchchem.com [benchchem.com]

- 13. METHYL STEARATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. researchgate.net [researchgate.net]

- 15. byjus.com [byjus.com]

- 16. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. researchgate.net [researchgate.net]

- 21. openreview.net [openreview.net]

- 22. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Methyl 16-bromohexadecanoate in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of Methyl 16-bromohexadecanoate, a critical intermediate in various synthetic pathways, including the development of novel pharmaceuticals and self-assembled monolayers.[1][2] This document furnishes researchers, scientists, and drug development professionals with a foundational understanding of the theoretical principles governing its solubility, predictive solubility data based on Hansen Solubility Parameters, and a practical, step-by-step protocol for experimental solubility determination. The guide is structured to offer not just procedural instructions but also the scientific rationale behind the methodologies, ensuring a robust and reproducible approach to handling this compound in a laboratory setting.

Introduction: Understanding the Significance of Solubility

This compound, a long-chain fatty acid ester, possesses a molecular structure that presents unique challenges and opportunities in solvent selection. Its long C16 aliphatic chain imparts significant non-polar character, while the methyl ester and terminal bromine functionalities introduce elements of polarity. The solubility of this compound is a critical parameter that dictates its reactivity, purification, and formulation. In drug development, for instance, understanding solubility is paramount for controlling reaction kinetics, ensuring homogeneity, and designing effective delivery systems. This guide aims to demystify the solubility behavior of this compound, providing both theoretical predictions and practical experimental guidance.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₃BrO₂ | [3][4] |

| Molecular Weight | 349.35 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 30-34 °C | [3] |

| Functional Groups | Methyl Ester, Bromoalkane | [3] |

The long hydrocarbon chain is the dominant feature, suggesting good solubility in non-polar, "like-dissolves-like" solvents. However, the polar ester and bromo groups will influence its interaction with more polar solvents.

Theoretical Prediction of Solubility: The Hansen Solubility Parameter (HSP) Approach

To provide a predictive framework for solvent selection, we have employed the Hansen Solubility Parameter (HSP) approach. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible.

Estimation of Hansen Solubility Parameters for this compound

Molecular Structure Breakdown for Group Contribution Analysis:

-

1 x CH₃- (methyl group)

-

14 x -CH₂- (methylene groups)

-

1 x -COO- (ester group)

-

1 x -CH₂Br (primary bromoalkane)

Calculated Hansen Solubility Parameters for this compound:

| HSP Component | Estimated Value (MPa⁰·⁵) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 3.8 |

| δH (Hydrogen Bonding) | 4.5 |

| δT (Total) | 18.4 |

Predicted Solubility in Common Organic Solvents

The "Hansen Distance" (Ra) between this compound and a solvent can be calculated to predict solubility. A smaller Ra indicates a higher likelihood of good solubility.

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]⁰·⁵

The following table presents the predicted solubility of this compound in a range of organic solvents based on their Hansen Distances.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) | Predicted Solubility |

| n-Hexane | 14.9 | 0.0 | 0.0 | 5.8 | High |

| Toluene | 18.2 | 1.4 | 2.0 | 3.0 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.0 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 1.4 | Very High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 3.2 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.6 | High |

| Acetone | 15.5 | 10.5 | 7.0 | 7.4 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.3 | High |

| Isopropanol | 15.8 | 6.1 | 16.4 | 12.2 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.9 | Very Low |

| Methanol | 14.7 | 12.3 | 22.3 | 19.9 | Very Low |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.5 | Very Low |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 13.9 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 40.2 | Insoluble |

Interpretation: Solvents with a smaller Hansen Distance, such as chloroform and toluene, are predicted to be excellent solvents for this compound. Non-polar solvents like n-hexane and moderately polar solvents like diethyl ether and ethyl acetate are also expected to be effective. Highly polar and hydrogen-bonding solvents like alcohols, acetonitrile, DMSO, and water are predicted to be poor solvents.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable for initial screening, experimental verification is crucial for obtaining accurate quantitative solubility data. The following protocol provides a robust method for determining the solubility of this compound in organic solvents.

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

Alternatively, the concentration of the saturated solution can be determined by a suitable analytical technique like GC-FID or HPLC after appropriate dilution. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Self-Validating System and Causality

This protocol incorporates self-validating checks. The use of an excess of the solid ensures saturation. The extended equilibration time with agitation minimizes the risk of incomplete dissolution. Filtration removes particulate matter that could lead to erroneously high solubility values. Performing the experiment in triplicate provides statistical confidence in the obtained data. The choice of a specific analytical technique like GC-FID or HPLC is dictated by the need for accurate quantification, especially at low solubility levels.

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the key intermolecular forces and molecular properties that govern the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Safety and Handling Considerations

This compound is classified as causing serious eye damage.[5] It is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat when handling this compound.[5] All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.[5] The organic solvents used in solubility studies also present their own hazards, and their respective SDSs should be consulted.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions using Hansen Solubility Parameters with a detailed and validated experimental protocol, researchers are well-equipped to make informed decisions regarding solvent selection for this compound. The principles and methodologies outlined herein are broadly applicable to other long-chain fatty acid esters and will aid in accelerating research and development in fields where such compounds are of interest.

References

-

Amerigo Scientific. this compound (97%).[Link]

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Van Krevelen, D. W., & te Nijenhuis, K.Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.

- Barton, A. F. M.CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press.

- Patton, J. S., Stone, R. L., & Papa, C. M. (1984). Solubility of fatty acids and other hydrophobic molecules in liquid trioleoylglycerol. Journal of Lipid Research, 25(2), 189–197.

Sources

- 1. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 16-bromohexadecanoate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 16-bromohexadecanoate (CAS No: 26825-89-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes predictive data based on established principles of spectroscopy with field-proven methodologies. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that are fundamental to the structural confirmation and purity assessment of this important chemical building block.

Introduction: The Molecular Profile of this compound

This compound is a long-chain functionalized fatty acid ester. Its bifunctional nature, possessing a methyl ester at one terminus and a bromoalkane at the other, makes it a valuable precursor in organic synthesis. It is particularly noted for its application as a building block for creating self-assembled monolayers (SAMs), which are highly ordered molecular layers formed on surfaces with applications in materials science and nanotechnology.[1]

Given its specific structure—a long methylene chain separating two distinct functional groups—a multi-technique spectroscopic approach is essential for unambiguous characterization. This guide explains the causality behind the expected spectral features, providing a self-validating framework for researchers working with this and analogous compounds.

Molecular and Physicochemical Properties

A precise understanding of the compound's basic properties is the foundation of any analytical work. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 26825-89-8 | [1][2] |

| Molecular Formula | C₁₇H₃₃BrO₂ | [2][3] |

| Molecular Weight | 349.35 g/mol | [1][2] |

| Melting Point | 30-34 °C | |

| Appearance | White to off-white solid | [4] |

| SMILES | COC(=O)CCCCCCCCCCCCCCCBr | [2][3] |

| InChI Key | ZYTQDEJMRYPSHE-UHFFFAOYSA-N | [5] |

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. It provides detailed information on the carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom in the molecule.[3]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. For this compound, we expect five distinct groups of signals. The long methylene chain will produce a large, complex signal, while the protons near the electron-withdrawing ester and bromine groups will be shifted downfield to higher chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.67 | Singlet (s) | 3H | -OCH₃ | Protons of the methyl ester are deshielded by the adjacent oxygen, appearing as a sharp singlet. |

| ~ 3.41 | Triplet (t) | 2H | -CH₂ -Br | Protons on the carbon directly attached to the electronegative bromine atom are significantly deshielded. The signal is split into a triplet by the adjacent CH₂ group. |

| ~ 2.30 | Triplet (t) | 2H | -CH₂ -C(O)O- | Protons alpha to the carbonyl group are deshielded. The signal is split into a triplet by the adjacent CH₂ group. |

| ~ 1.85 | Multiplet (m) | 2H | -CH₂-CH₂ -Br | Protons beta to the bromine atom are slightly deshielded and appear as a multiplet due to coupling with two adjacent CH₂ groups. |

| 1.63 - 1.25 | Multiplet (m) | ~22H | -(CH₂ )₁₁- | The protons of the long methylene chain are in similar chemical environments and overlap to form a large, broad multiplet in the typical alkane region. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, we expect distinct signals for the carbonyl carbon, the methoxy carbon, the carbons adjacent to the functional groups, and a series of closely spaced signals for the carbons in the long alkyl chain.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 174.3 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~ 51.4 | -OC H₃ | The carbon of the methyl ester group is deshielded by the attached oxygen. |

| ~ 34.1 | -C H₂-Br | The carbon atom bonded to bromine is deshielded due to the inductive effect of the halogen. |

| ~ 33.8 | -C H₂-C(O)O- | The carbon alpha to the carbonyl group is moderately deshielded. |

| ~ 32.8 | -CH₂-C H₂-Br | The carbon beta to the bromine atom shows a slight downfield shift. |

| ~ 29.6 - 24.9 | -(C H₂)₁₀- | The carbons of the main alkyl chain appear in a narrow range, characteristic of long-chain alkanes. |

| ~ 28.2 | -CH₂-C H₂-C(O)O- | The carbon beta to the carbonyl group. |

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is an excellent choice for non-polar to moderately polar compounds.

-

Homogenization: Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is critical for acquiring high-resolution spectra.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-